
Sri 31215 (tfa)
Overview
Description
SRI31215 2TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin and HGFA and mimics the activity of HAI-1/2. SRI31215 2TFA blocks signaling between cancer cells and fibroblasts and inhibits the tumor-promoting activity of cancer-associated fibroblasts.
Preparation Methods
The synthetic routes and reaction conditions for Sri 31215 (TFA) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically involve multi-step synthesis processes, including the formation of intermediate compounds and their subsequent transformation into the final product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Sri 31215 (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sri 31215 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of matriptase, hepsin, and HGFA.
Biology: It is used to investigate the role of hepatocyte growth factor activation in various biological processes.
Medicine: It has potential therapeutic applications in cancer research, particularly in overcoming resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing colon cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting hepatocyte growth factor activation
Mechanism of Action
Sri 31215 (TFA) exerts its effects by inhibiting the activation of hepatocyte growth factor through the inhibition of matriptase, hepsin, and HGFA. This inhibition prevents the proteolytic processing of pro-hepatocyte growth factor to its active form, thereby blocking the signaling cascade that promotes cell survival, proliferation, migration, and invasion of malignant cells. The molecular targets and pathways involved include the hepatocyte growth factor receptor MET and the downstream signaling pathways activated by MET .
Comparison with Similar Compounds
Sri 31215 (TFA) is unique in its ability to inhibit three different proteases involved in hepatocyte growth factor activation. Similar compounds include:
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of MET and ALK receptors.
Cabozantinib: A multi-receptor tyrosine kinase inhibitor that targets VEGFR2, MET, Kit, Axl, and Flt3.
Norcantharidin: A dual inhibitor of MET and epidermal growth factor receptor in human colon cancer .
Sri 31215 (TFA) stands out due to its triplex inhibitory activity and its potential to overcome resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing cancer cells.
Biological Activity
Sri 31215 (tfa) is a non-peptide cyclic urea benzamidine compound that has garnered interest in the field of medicinal chemistry due to its potential as an inhibitor of serine proteases, specifically matriptase and hepsin. This article reviews the biological activity of Sri 31215, focusing on its mechanism of action, potency against various proteases, structure-activity relationships (SAR), and implications for therapeutic applications.
Sri 31215 functions primarily as an inhibitor of serine proteases. These enzymes play crucial roles in various biological processes, including cell signaling, inflammation, and tissue remodeling. The compound's design allows it to bind effectively to the active sites of target proteases, particularly in the S1, S3, and S4 pockets, which are critical for substrate recognition and catalysis.
Potency Against Target Proteases
The biological activity of Sri 31215 has been evaluated through enzyme assays measuring its inhibitory effects on matriptase, hepsin, and hepatocyte growth factor activator (HGFA). The following table summarizes the IC50 values for Sri 31215 against these targets:
Protease | IC50 (μM) | Comments |
---|---|---|
Matriptase | 20 | Moderate potency |
Hepsin | 20 | Moderate potency |
HGFA | 20 | Weak activity observed |
Despite its moderate activity against matriptase and hepsin, Sri 31215 exhibits weak inhibition of HGFA with an IC50 value of 20 μM . This limited efficacy may be attributed to its inability to bind effectively in the S2 pocket, which is essential for optimal interaction with HGFA.
Structure-Activity Relationships (SAR)
The SAR studies conducted on Sri 31215 have provided insights into how modifications to its structure can influence its biological activity. Key findings include:
- Binding Sites : The compound's binding interactions predominantly occur in the S1, S3, and S4 pockets. Its weak activity against HGFA suggests that modifications to enhance binding in the S2 pocket could improve overall potency.
- Hybrid Inhibitors : Researchers have explored hybrid dipeptide inhibitors inspired by the structure of Sri 31215. These hybrids incorporate preferred amino acids at strategic positions to enhance binding affinity and selectivity for target proteases .
Case Studies
In a series of studies aimed at optimizing protease inhibitors based on Sri 31215, researchers developed novel compounds that demonstrated improved potency. For instance:
- Analog Development : By replacing certain amino acid residues with non-peptide moieties like piperidine carbamates, new inhibitors were synthesized that showed enhanced selectivity and potency against matriptase and hepsin.
- Fluorogenic Substrate Assays : The efficacy of these inhibitors was assessed using fluorogenic substrates specific for matriptase and hepsin, revealing that some analogs achieved IC50 values significantly lower than those of Sri 31215 itself .
Q & A
Basic Research Questions
Q. What are the primary enzymatic targets of SRI 31215 TFA, and how are their inhibitory activities quantified?
SRI 31215 TFA is a triplex inhibitor targeting matriptase, hepsin, and hepatocyte growth factor activator (HGFA) with IC50 values of 0.69 μM, 0.65 μM, and 0.30 μM, respectively . These values were determined via enzymatic assays measuring protease activity inhibition. For example, Western blotting (e.g., pro-HGF activation assays) and fluorogenic substrate cleavage experiments are standard methods to quantify inhibition efficiency . Researchers should validate IC50 values under physiologically relevant conditions, including pH and co-factor availability, to ensure translational relevance.
Q. How does SRI 31215 TFA mimic endogenous inhibitors like HAI-1/2 in blocking HGF activation?
SRI 31215 TFA structurally and functionally mimics HAI-1/2, endogenous inhibitors that bind to matriptase, hepsin, and HGFA to prevent pro-HGF cleavage into active HGF . Methodologically, this can be demonstrated using co-culture systems where fibroblasts secrete pro-HGF; SRI 31215 TFA treatment abolishes MET phosphorylation (a downstream marker of HGF activation) in cancer cells . Researchers should include positive controls (e.g., recombinant HAI-1) and negative controls (solvent-only) to confirm specificity .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating SRI 31215 TFA’s synergy with MET kinase inhibitors in overcoming EGFR resistance?
In studies combining SRI 31215 TFA with MET inhibitors (e.g., JNJ 38877605), researchers must:
- Use dose-matrix designs to identify synergistic concentrations (e.g., Chou-Talalay method) .
- Monitor both MET and EGFR signaling pathways via phospho-specific antibodies in Western blotting .
- Employ migration assays (e.g., Boyden chamber) to quantify combinatorial effects on cancer cell invasiveness .
- Include fibroblast-conditioned media to model tumor microenvironment-mediated resistance .
Q. How can discrepancies between in vitro and in vivo efficacy data for SRI 31215 TFA be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., solubility, bioavailability) or microenvironmental differences. To address this:
- Validate in vitro findings using in vivo xenograft models with dose optimization (e.g., 10 mg/kg in mice, formulated in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) .
- Measure compound stability in plasma and tissue homogenates .
- Use imaging techniques (e.g., bioluminescence) to track tumor progression and MET activation in real time .
- Apply statistical tools like Bland-Altman plots to quantify agreement between models .
Q. What methodological strategies are recommended for analyzing SRI 31215 TFA’s role in fibroblast-mediated EGFR resistance?
- Co-culture systems : Combine cancer cells (e.g., HGF-producing colon cancer cells) with fibroblasts to model stromal interactions .
- Conditioned media experiments : Treat fibroblasts with SRI 31215 TFA, then assess MET/EGFR crosstalk in cancer cells via phospho-kinase arrays .
- Single-cell RNA sequencing : Identify transcriptional changes in resistant clones to map signaling pathway adaptations .
- Longitudinal dosing : Test intermittent vs. continuous dosing regimens to mimic clinical scenarios .
Q. Guidelines for Rigorous Research Design
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis .
- Data Contradiction Analysis : Use sensitivity analyses (e.g., leave-one-out cross-validation) to identify outlier datasets .
- Ethical Compliance : Ensure animal protocols are approved by institutional ethics committees, with explicit justification for sample sizes .
Properties
IUPAC Name |
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJKJLPPLYFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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